molecular formula C6H9ClN2O B11920013 2-(Aminomethyl)pyridin-3-ol hydrochloride

2-(Aminomethyl)pyridin-3-ol hydrochloride

Cat. No.: B11920013
M. Wt: 160.60 g/mol
InChI Key: NYOSXRHBDBMISL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of pyridine derivatives with aminomethyl groups. One common method is the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(Aminomethyl)pyridin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

2-(aminomethyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4,7H2;1H

InChI Key

NYOSXRHBDBMISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)O.Cl

Origin of Product

United States

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